

solid phase extraction of diethylphosphate from environmental samples

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Compound of Interest

Compound Name: Diethylphosphate

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An Overview of Solid Phase Extraction for the Quantification of Diethyl Phosphate in Environmental Matrices

Application Note

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate pesticides and a degradation product of organophosphate flame retardants and plasticizers.^{[1][2][3]} Its presence in environmental samples such as water, soil, and air is an indicator of contamination from these parent compounds.^[4] Accurate quantification of DEP is crucial for environmental monitoring and human exposure assessment. Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of DEP from complex environmental matrices prior to chromatographic analysis.^{[5][6]} This application note provides a detailed overview of SPE methodologies for DEP extraction, including a summary of performance data and detailed experimental protocols.

Principle of Solid Phase Extraction for DEP

Solid Phase Extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a polar and acidic analyte like DEP, SPE typically involves the following steps:

- **Sorbent Selection:** The choice of SPE sorbent is critical and depends on the properties of DEP and the sample matrix. Mixed-mode anion exchange sorbents are often effective as they leverage both ion exchange and reversed-phase retention mechanisms for high selectivity.^[7]
- **Conditioning:** The sorbent is treated with a solvent, typically methanol, to activate the functional groups.
- **Equilibration:** The sorbent is then rinsed with a solution that mimics the sample matrix (e.g., pH-adjusted water) to ensure reproducible retention.
- **Sample Loading:** The pre-treated environmental sample is passed through the SPE cartridge, where DEP is retained on the sorbent.
- **Washing:** The cartridge is washed with a specific solvent to remove interfering compounds.
- **Elution:** A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated DEP.

The final eluate is typically evaporated and reconstituted in a suitable solvent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][3]} For GC-MS analysis, a derivatization step using an agent like pentafluorobenzyl bromide (PFBBBr) is often required to make the polar DEP more volatile.^{[2][8]}

Quantitative Data Summary

The following table summarizes the performance of various methods for the determination of diethyl phosphate and related compounds in environmental and biological samples.

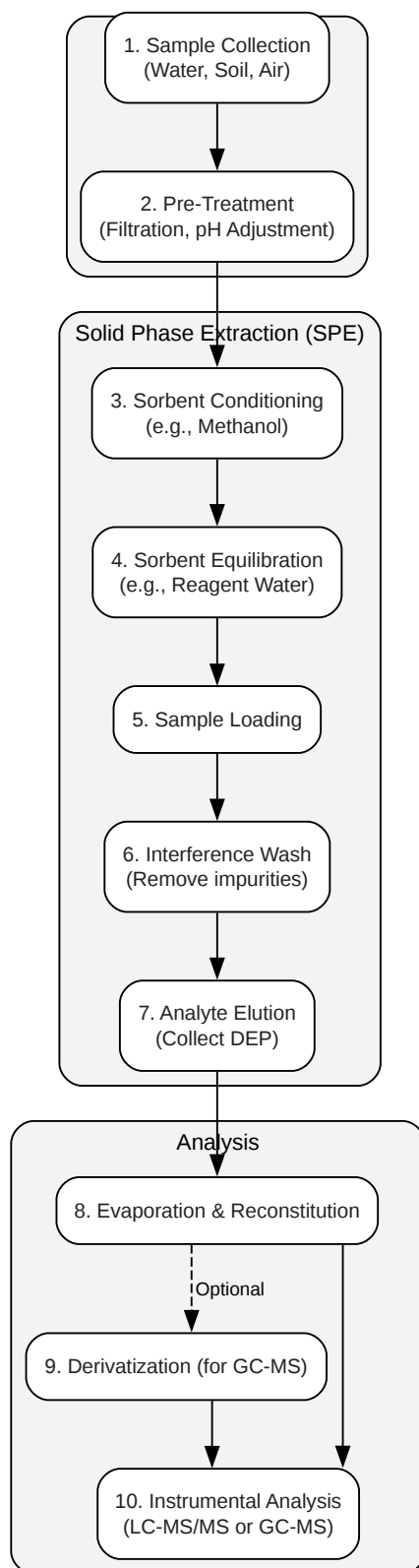
Analyte	Matrix	Extraction Method	Sorbent/Solvent	Analytical Method	Recovery (%)	LOD	LOQ	Reference
DEP	Urine	Lyophilization & Derivatization	PFBBBr	GC-MS/MS	-	0.1 µg/L	-	[2]
DEP	Urine	LLE	Diethyl ether/acetonitrile	GC-MS	-	-	-	[9]
DEP	Urine	LLE	-	UFLC-MS/MS	93-102	0.0201 ng/mL	0.0609 ng/mL	[3][10]
DEP	Hair	Acetonitrile/water extraction & Derivatization	-	GC-MS	-	-	5.5 pg/mg	[11]
DEP & DETP	Faeces	Derivatization	PFBBBr	GC-FPD	47-62 (DEP), 92-106 (DETP)	-	-	[12]
OPEs	Water	MSPE	Fe3O4 @SiO2 MWCN Ts	GC-MS	72.5-89.1	0.038-1 µg/L	0.10-3.59 µg/L	[13]
OPEs	Water	SPE	Bond Elut PPL	GC-MS	85-99	1-3 ng/L	-	[14]

OPEs	Soil & Sediment	ASE	n-hexane/ acetone	GC-MS	72.6- 112.9	0.17- 1.21 ng/g	-	[15]
OPEs	Indoor Air	SPE	Aminopropyl silica	GC-NPD, GC-MS	-	0.1-0.3 ng/m ³	-	[16]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, MSPE: Magnetic Solid-Phase Extraction, ASE: Accelerated Solvent Extraction, OPEs: Organophosphate Esters, DEP: Diethyl phosphate, DETP: Diethyl thiophosphate.

Experimental Workflows and Protocols

The following diagram illustrates a generalized workflow for the solid-phase extraction of diethyl phosphate from environmental samples.



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Caption: General experimental workflow for Solid-Phase Extraction (SPE) of DEP.

Protocol 1: SPE of Diethyl Phosphate from Water Samples

This protocol is a representative method for extracting DEP from aqueous samples like groundwater or surface water, adapted from methodologies for polar acidic analytes.^[7]

1. Materials and Reagents

- SPE Cartridges: Mixed-Mode Weak Anion Exchange (WAX), e.g., 60 mg/3 mL
- Diethyl phosphate (DEP) standard
- Methanol, LC-MS grade
- Formic acid, 88%
- Ammonia solution, 25%
- Ethyl acetate, LC-MS grade
- Reagent water (e.g., Milli-Q)
- SPE vacuum manifold
- Nitrogen evaporator

2. Sample Pre-treatment

- Collect water samples in clean glass bottles.
- Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.
- Adjust the pH of the water sample to 3-4 using formic acid. This ensures the amine on the sorbent is positively charged and DEP is negatively charged for strong ionic interaction.^[7]

3. SPE Procedure

- Sorbent Conditioning: Pass 3 mL of methanol through the WAX cartridge.

- Sorbent Equilibration: Pass 3 mL of reagent water (adjusted to pH 3-4) through the cartridge. Do not allow the sorbent to go dry.
- Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
- Washing:
 - Wash the cartridge with 3 mL of reagent water (pH 3-4) to remove unretained interferences.
 - Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
- Elution: Elute the DEP from the cartridge with 3 mL of 5% ammonia in an ethyl acetate/methanol mixture. The basic pH neutralizes the DEP, disrupting the ionic bond with the sorbent.

4. Post-Extraction

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization if using GC-MS.

Protocol 2: SPE of Diethyl Phosphate from Soil and Sediment Samples

This protocol outlines a general procedure for extracting DEP from solid matrices, based on common methods for organophosphate esters in soil.[\[15\]](#)

1. Materials and Reagents

- Accelerated Solvent Extractor (ASE) or sonicator
- Extraction Solvents: n-hexane, acetone

- SPE Cartridges: Graphitized Carbon Black (GCB) combined with an amine-based sorbent (NH₂) is effective for cleanup.[15]
- Elution Solvent: 5% toluene in n-hexane/acetone (8:2, v/v)[15]
- Anhydrous sodium sulfate
- Centrifuge and centrifuge tubes

2. Sample Preparation and Extraction

- Air-dry the soil or sediment sample and sieve it to remove large debris.
- Weigh approximately 5-10 g of the homogenized sample into an extraction cell (e.g., for ASE) or a glass beaker (for sonication).
- Add surrogate standards if available.
- Extract the sample using a mixture of n-hexane/acetone (1:1, v/v).[15]
 - For ASE: Perform extraction at elevated temperature and pressure (e.g., 80°C, 2-3 cycles).[15]
 - For Sonication: Add the solvent to the sample, vortex, and sonicate in a water bath for 15-30 minutes. Repeat this step 2-3 times, collecting the solvent each time.
- Combine the extracts and centrifuge to pellet the solid material.
- Concentrate the supernatant to approximately 2-3 mL using a rotary evaporator or nitrogen stream.
- Pass the concentrated extract through a column of anhydrous sodium sulfate to remove residual water.

3. SPE Cleanup

- Sorbent Conditioning: Condition the GCB/NH₂ SPE cartridge with the elution solvent.

- **Sample Loading:** Load the dried and concentrated extract onto the SPE cartridge.
- **Elution:** Elute the target analytes with 10 mL of the elution solvent (5% toluene in n-hexane/acetone, 8:2, v/v).^[15] The GCB removes pigments and polar interferences, while the NH₂ sorbent removes acidic interferences.

4. Post-Extraction

- Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
- The sample is now ready for analysis by GC-MS (after derivatization) or LC-MS/MS.

Logical Relationship Diagram

The following diagram illustrates the relationship between the sample matrix, extraction challenges, and the chosen SPE strategy for DEP analysis.



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Caption: Relationship between sample matrix, challenges, and SPE strategy for DEP.

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